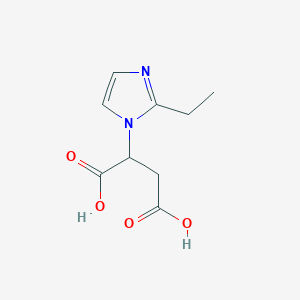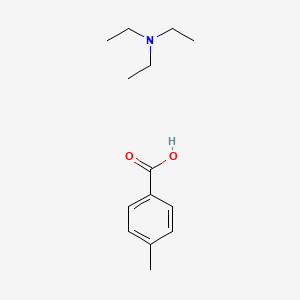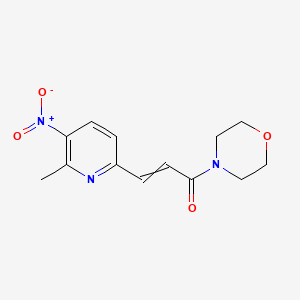![molecular formula C25H14N2O2S B14377984 2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one CAS No. 88447-17-0](/img/structure/B14377984.png)
2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiazole ring fused with a pyranoisoquinoline structure
Vorbereitungsmethoden
The synthesis of 2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with appropriate aldehydes and ketones under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Analyse Chemischer Reaktionen
2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.
Cyclization: Cyclization reactions can be facilitated by using catalysts like piperidine or other amines.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-tubercular agent, showing inhibitory activity against Mycobacterium tuberculosis.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for biological imaging.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells . Additionally, the compound may interact with other molecular pathways, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one can be compared with other similar compounds, such as:
1,3-Benzothiazole: A simpler structure that serves as a precursor for more complex derivatives.
2-Phenylquinazolin-4(3H)-one: Another heterocyclic compound with similar biological activities.
Benzisothiazol-3(2H)-one: Known for its applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88447-17-0 |
|---|---|
Molekularformel |
C25H14N2O2S |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-6-phenylpyrano[2,3-c]isoquinolin-3-one |
InChI |
InChI=1S/C25H14N2O2S/c28-25-19(24-26-20-12-6-7-13-21(20)30-24)14-18-16-10-4-5-11-17(16)22(27-23(18)29-25)15-8-2-1-3-9-15/h1-14H |
InChI-Schlüssel |
IOGCHLFWSYZCLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)C6=CC=CC=C62 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)

![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)


![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)


![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
